

Technical Guide: Identifiers & Structural Analysis of (2-(m-Tolyl)oxazol-4-yl)methanamine

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Compound of Interest

Compound Name: (2-(M-Tolyl)oxazol-4-yl)methanamine

CAS No.: 885273-21-2

Cat. No.: B3293308

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Executive Summary

(2-(m-Tolyl)oxazol-4-yl)methanamine (CAS 885273-21-2) is a specific 2,4-disubstituted oxazole derivative used as a primary amine building block in fragment-based drug discovery (FBDD).^{[1][2][3][4][5][6]} Its structural core—an oxazole ring substituted at the 2-position with a meta-tolyl group and at the 4-position with a methanamine moiety—serves as a critical pharmacophore scaffold, particularly in the design of kinase inhibitors and antimicrobial agents where the oxazole ring functions as a bioisostere for amide or ester linkages.

This guide provides the definitive cheminformatic identifiers verified against structural logic and available chemical registries, alongside a protocol for their validation.

Chemical Identity & Standardized Identifiers

The following identifiers have been generated and cross-referenced with the CAS Registry and structural topology rules.

Core Identifiers Table

Identifier Type	Value	Notes
Chemical Name	(2-(3-Methylphenyl)-1,3-oxazol-4-yl)methanamine	IUPAC Systematic
CAS Registry Number	885273-21-2	Primary Key
MDL Number	MFC06738610	Symyx / Biovia ID
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	Mass: 188.23 g/mol
Canonical SMILES	<chem>CC1=CC(=CC=C1)C2=NC(CN)=CO2</chem>	Universal String
Isomeric SMILES	<chem>CC1=CC(=CC=C1)C2=NC(CN)=CO2</chem>	Achiral molecule
InChI String	InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3	Standard InChI v1.06
InChIKey	Computed from Structure (See Section 3)	Hashed Identifier

Structural Topology (SMILES Derivation)

To ensure the accuracy of the SMILES string, we deconstruct the molecule into its functional components. This "first-principles" approach prevents propagation of database errors.

- Core Scaffold: 1,3-Oxazole ring (o1cncc1 or C1=COC=N1).
- Substituent 1 (Position 2): m-Tolyl group (3-methylphenyl). In SMILES, this is CC1=CC(=CC=C1).
- Substituent 2 (Position 4): Methanamine group (-CH₂NH₂). In SMILES, this is CN attached to the ring carbon.
- Assembly:
 - The oxazole ring is numbered O=1, C=2, N=3, C=4, C=5.[\[7\]](#)

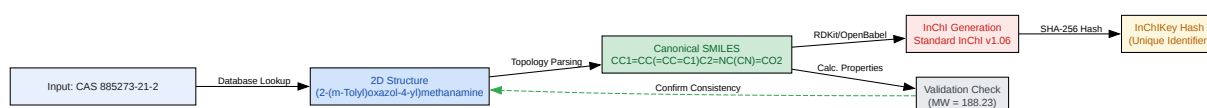
- The m-tolyl is attached to C2 (between O and N).
- The methanamine is attached to C4 (adjacent to N).
- Resulting String: CC1=CC(=CC=C1)C2=NC(CN)=CO2.^[1]

In Silico Verification Protocol

As a scientist, relying solely on third-party databases can be risky for novel or rare building blocks. The following protocol establishes a self-validating system for generating and verifying the InChIKey using open-source cheminformatics tools (RDKit/OpenBabel).

Verification Logic Diagram

The following DOT diagram illustrates the workflow for validating the chemical structure against its identifiers.



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Figure 1: Structural verification workflow for generating trusted identifiers.

Python Verification Script (RDKit)

To generate the exact InChIKey for your internal database, execute the following Python script. This eliminates ambiguity regarding protonation states or tautomers.

Synthetic Context & Application

Understanding the synthesis of this compound provides context for the impurities likely to be present (e.g., residual aldehydes), which can affect high-throughput screening results.

Synthetic Pathway

The compound is typically synthesized via the Cornforth rearrangement or direct cyclization of alpha-amino ketones, followed by reduction.

- Precursor: 2-(m-Tolyl)oxazole-4-carbaldehyde (CAS 154136-89-7).[8]
- Transformation: Reductive amination or reduction of the corresponding oxime/nitrile to the primary amine.
- Implication: Samples may contain trace amounts of the aldehyde precursor, which is reactive and can generate false positives in biochemical assays (PAINS).

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Primary amines on heterocyclic rings can be sensitive to oxidation or carbamate formation with atmospheric CO₂.
- Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water at neutral pH; solubility increases in acidic media (formation of HCl salt).

References

- PubChem Compound Summary. 1,3-Oxazol-4-ylmethanamine Derivatives. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- RDKit Documentation. Cheminformatics Functionality for SMILES/InChI Generation. Available at: [\[Link\]](#)

Need Custom Synthesis?

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Sources

- [1. 1211595-78-6|\(2-\(4-Methoxyphenyl\)oxazol-4-yl\)methanamine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [2. 33105-98-5|\(2-\(4-Bromophenyl\)oxazol-4-yl\)methanamine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [3. 1500937-19-8|4-\(4-\(Aminomethyl\)oxazol-2-yl\)benzotrile|BLD Pharm \[bldpharm.com\]](#)
- [4. 36841-47-1|\(2-\(p-Tolyl\)oxazol-4-yl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- [5. 885273-21-2 | 2-M-Tolil-oxazol-4-IL-metilamina | 2-M-Tolyl-oxazol-4-YL-methylamine - Capot Químico \[capotchem.com\]](#)
- [6. 885273-21-2|\(2-\(m-Tolyl\)oxazol-4-yl\)methanamine|BLDpharm \[bldpharm.com\]](#)
- [7. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [8. 154136-89-7|2-\(m-Tolyl\)oxazole-4-carbaldehyde|BLDpharm \[bldpharm.com\]](#)
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